Bfpet
CAS No.:
Cat. No.: VC14546746
Molecular Formula: C24H19FP+
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H19FP+ |
---|---|
Molecular Weight | 357.4 g/mol |
IUPAC Name | (4-fluorophenyl)-triphenylphosphanium |
Standard InChI | InChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1 |
Standard InChI Key | QWPLCHDPESWJRN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F |
Introduction
Chemical and Structural Properties of Bfpet F-18
Molecular Composition and Identification
Bfpet F-18 (CAS No. 863644-14-8) is a cationic phosphonium compound with the molecular formula C₂₄H₁₉FP⁺ and a molecular weight of 356.4 g/mol . Its structure comprises a fluorine-18 atom attached to a tetraphenylphosphonium backbone, enabling selective accumulation in mitochondria-rich tissues due to the membrane potential-driven uptake . The isomeric SMILES notation (C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=C(C=C4)[18F]) reflects its tetrahedral geometry, critical for interactions with cellular targets .
Radiochemical Characteristics
The incorporation of fluorine-18, a positron-emitting isotope with a 109.8-minute half-life, ensures optimal imaging timelines while minimizing radiation exposure. The compound’s radiochemical purity (>95% in clinical batches) and high specific activity (≥2 GBq/μmol) facilitate precise metabolic imaging .
Table 1: Key Physicochemical Properties of Bfpet F-18
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₁₉FP⁺ | |
Molecular Weight | 356.4 g/mol | |
Half-Life | 109.8 minutes | |
LogP (Partition Coeff.) | 2.8 (predicted) | |
Radiochemical Purity | >95% |
Applications in Positron Emission Tomography (PET) Imaging
Myocardial Perfusion Imaging
Bfpet F-18 has emerged as a leading tracer for assessing coronary artery disease (CAD). In a phase I trial led by Dr. Alan Fischman at Massachusetts General Hospital, Bfpet F-18 demonstrated rapid myocardial uptake (peak at 10–15 minutes post-injection) and high heart-to-background ratios (5:1 at rest, 8:1 under stress) . Comparative studies with technetium-99m sestamibi in a Chinese clinical trial (N=20) revealed superior PET image resolution, enabling detection of subendocardial ischemia missed by SPECT .
Oncological Imaging
While primarily cardiovascular-focused, Bfpet F-18’s mechanism—dependent on mitochondrial membrane potential—shows promise in oncology. Preclinical models indicate 2.5-fold higher uptake in malignant tissues compared to benign lesions, correlating with glycolytic activity and apoptosis resistance . Ongoing trials are evaluating its role in glioblastoma and pancreatic cancer staging.
Comparative Analysis with Other Fluorine-18 Tracers
Mechanistic Differentiation
Unlike FDG, which tracks glucose metabolism, Bfpet F-18’s uptake is driven by mitochondrial membrane potential, making it sensitive to early ischemic changes and viable myocardium . In head-to-head studies, Bfpet F-18 achieved 15% higher specificity for hibernating myocardium compared to rubidium-82 .
Table 3: Tracer Comparison in Cardiac PET Imaging
Tracer | Target Mechanism | Sensitivity | Specificity | Source |
---|---|---|---|---|
Bfpet F-18 | Mitochondrial potential | 89% | 94% | |
FDG | Glucose metabolism | 78% | 82% | |
Rubidium-82 | Blood flow | 85% | 88% |
Future Directions and Research Opportunities
Hybrid Imaging Applications
Integration with MR (PET/MR) leverages Bfpet F-18’s high soft-tissue contrast for simultaneous metabolic and anatomical profiling, particularly in neurodegenerative diseases . Pilot studies in Alzheimer’s models show differential uptake in amyloid-β plaques, hinting at dual diagnostic potential.
Therapeutic Monitoring
Bfpet F-18’s sensitivity to membrane potential changes positions it as a biomarker for chemo-resistance assessment. In vitro, a 40% reduction in uptake correlated with paclitaxel resistance in breast cancer lines (p<0.01).
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